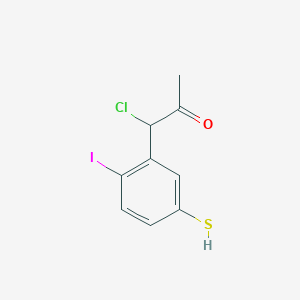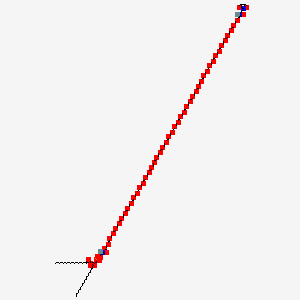
DSPE-PEG46-NH-Mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide (DSPE-PEG46-NH-Mal) is a PEG-modified lipid. It is widely used in the formation of long-circulating liposomes and micelles, which are essential for drug delivery systems. This compound is known for its ability to maintain the integrity of micelle particles even under hemodilution, making it suitable for targeting and accumulating in solid tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide involves the conjugation of polyethylene glycol to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. The reaction typically proceeds under mild conditions to avoid degradation of the lipid and polymer components. The maleimide group is introduced to the polyethylene glycol chain, which allows for further functionalization with thiol-containing molecules .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and stringent reaction conditions to ensure consistency and quality. The process includes purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then lyophilized and stored under controlled conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-containing molecules: These are commonly used to react with the maleimide group.
Major Products Formed
Thioether-linked conjugates: Formed from the reaction of the maleimide group with thiol-containing molecules.
Maleamic acid derivatives: Formed from the hydrolysis of the maleimide group.
Wissenschaftliche Forschungsanwendungen
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide has a wide range of applications in scientific research:
Drug Delivery: Used in the formulation of long-circulating liposomes and micelles for targeted drug delivery to tumors.
Bioconjugation: The maleimide group allows for the conjugation of peptides, proteins, and other biomolecules, facilitating targeted delivery and imaging.
Nanoparticle Functionalization: Used to functionalize nanoparticles for improved stability and targeting in biomedical applications.
Vaccine Development: Employed in the display of antigens on liposomes for vaccine development.
Wirkmechanismus
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide involves its ability to form stable micelles and liposomes that can encapsulate therapeutic agents. The maleimide group facilitates the conjugation of thiol-containing molecules, allowing for targeted delivery. The polyethylene glycol component provides steric stabilization, prolonging circulation time and reducing uptake by the reticuloendothelial system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-Maleimide (DSPE-PEG-Maleimide): Similar in structure but with different polyethylene glycol chain lengths.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-NHS (DSPE-PEG-NHS): Contains an N-hydroxysuccinimide group instead of a maleimide group, used for amine conjugation.
Uniqueness
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide is unique due to its specific polyethylene glycol chain length and the presence of the maleimide group, which allows for selective conjugation with thiol-containing molecules. This specificity makes it highly suitable for targeted drug delivery and bioconjugation applications .
Eigenschaften
Molekularformel |
C141H271N3O58P- |
|---|---|
Molekulargewicht |
2967.6 g/mol |
IUPAC-Name |
[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C141H272N3O58P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-139(148)199-133-135(202-140(149)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)134-201-203(151,152)200-42-39-143-141(150)198-132-131-197-130-129-196-128-127-195-126-125-194-124-123-193-122-121-192-120-119-191-118-117-190-116-115-189-114-113-188-112-111-187-110-109-186-108-107-185-106-105-184-104-103-183-102-101-182-100-99-181-98-97-180-96-95-179-94-93-178-92-91-177-90-89-176-88-87-175-86-85-174-84-83-173-82-81-172-80-79-171-78-77-170-76-75-169-74-73-168-72-71-167-70-69-166-68-67-165-66-65-164-64-63-163-62-61-162-60-59-161-58-57-160-56-55-159-54-53-158-52-51-157-50-49-156-48-47-155-46-45-154-44-43-153-41-38-142-136(145)37-40-144-137(146)35-36-138(144)147/h35-36,135H,3-34,37-134H2,1-2H3,(H,142,145)(H,143,150)(H,151,152)/p-1/t135-/m0/s1 |
InChI-Schlüssel |
UWURYGSPACNPEA-NVEVJRGJSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


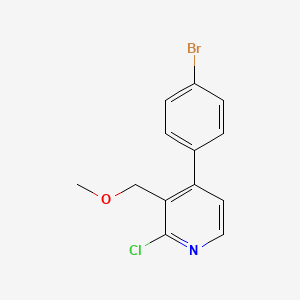
![5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)
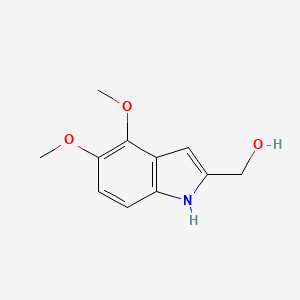

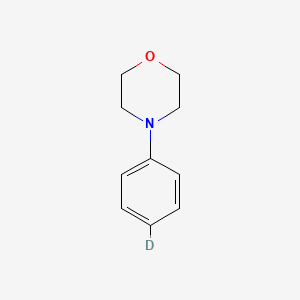


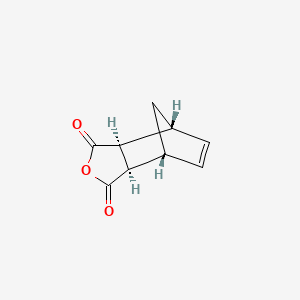
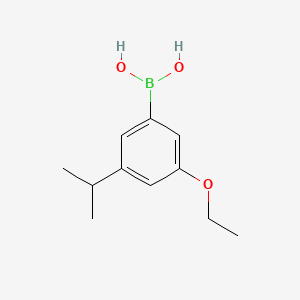
![Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-](/img/structure/B14034483.png)
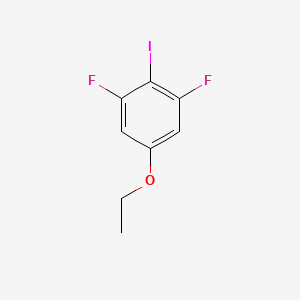

![8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14034495.png)
